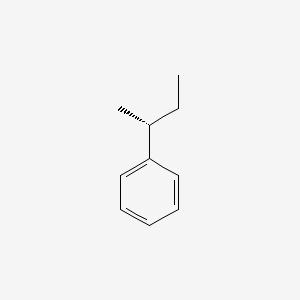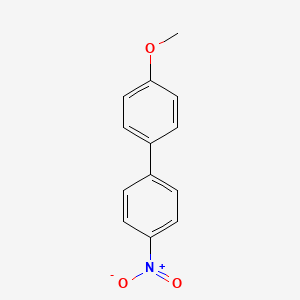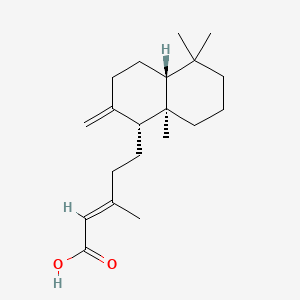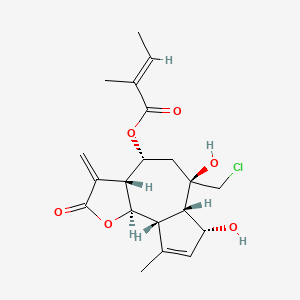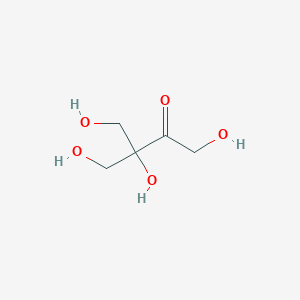
2-Butanone, 1,3,4-trihydroxy-3-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apulose is a carbohydrate.
Scientific Research Applications
Biofuel and Biochemical Production
- 2-Butanone and its derivatives, such as 2-butanol, have potential uses as biofuels and biocommodity chemicals. Research by Ghiaci, Norbeck, and Larsson (2014) demonstrated the use of a TEV-protease based expression system in Saccharomyces cerevisiae for the production of 2-butanol from butanone (Ghiaci, Norbeck, & Larsson, 2014).
Green Chemical Production
- Zhang, Yu, Ji, and Huang (2012) highlighted an alternative green method to produce butanone through the dehydration of bio-based 2,3-butanediol, using HZSM-5 zeolites modified with boric acid (Zhang, Yu, Ji, & Huang, 2012).
Crystal Structure and Chemical Synthesis
- A study by Gümüş et al. (2022) focused on the synthesis and crystal structure analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a compound derived from 4-hydroxy-3-methyl-2-butanone (Gümüş et al., 2022).
Catalytic and Chemical Transformations
- Matsumura, Kawamori, and Yoshikawa (1991) explored the oxidation of sec-hydroxyl groups of polyols to carbonyl derivatives using methanol yeast, transforming 1,2,4-butanetriol into 1,4-dihydroxy-2-butanone (Matsumura, Kawamori, & Yoshikawa, 1991).
Biotechnological Applications
- Chen et al. (2015) engineered Klebsiella pneumoniae to produce 2-butanone from glucose by extending its native 2,3-butanediol synthesis pathway (Chen et al., 2015).
Supercritical Synthesis and Reactivity Studies
- Chen, Yao, Yin, and Yuan (2022) investigated the noncatalytic synthesis of 4-hydroxy-2-butanone in a supercritical state, focusing on the side reactions involving formaldehyde (Chen, Yao, Yin, & Yuan, 2022).
properties
CAS RN |
92605-75-9 |
|---|---|
Product Name |
2-Butanone, 1,3,4-trihydroxy-3-(hydroxymethyl)- |
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1,3,4-trihydroxy-3-(hydroxymethyl)butan-2-one |
InChI |
InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h6-8,10H,1-3H2 |
InChI Key |
KNWXMEXZFWGIPP-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(CO)(CO)O)O |
Canonical SMILES |
C(C(=O)C(CO)(CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



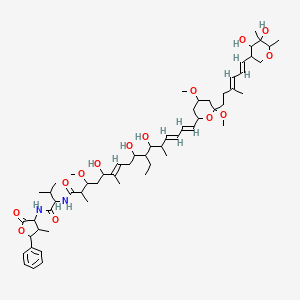
![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251012.png)
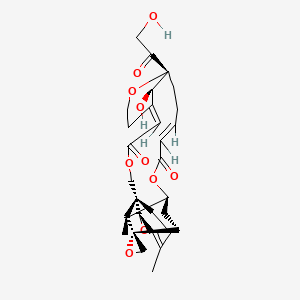
![(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B1251016.png)
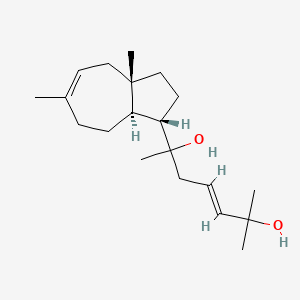
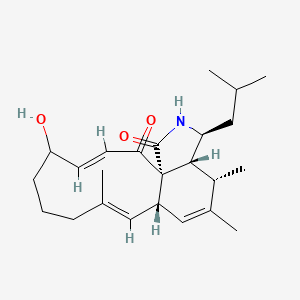
![methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1251025.png)
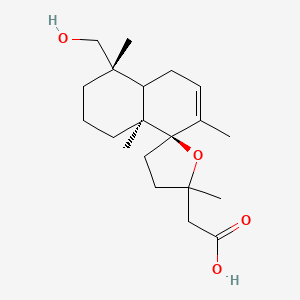
![(E)-3-[(6R,6aS)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1251027.png)
